molecular formula C20H27N3O3S2 B11259806 (3,5-dimethyl-4-((4-methylpiperidin-1-yl)sulfonyl)-1H-pyrazol-1-yl)(4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)methanone

(3,5-dimethyl-4-((4-methylpiperidin-1-yl)sulfonyl)-1H-pyrazol-1-yl)(4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)methanone

Cat. No.: B11259806
M. Wt: 421.6 g/mol
InChI Key: OZJMYHIAYIOXGB-UHFFFAOYSA-N
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Description

This compound is a pyrazolyl methanone derivative featuring a 4-methylpiperidine sulfonyl group at the pyrazole 4-position and a 4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl moiety as the acyl substituent. Its structural complexity arises from the sulfonamide linkage and the bicyclic thiophene system, which may confer unique physicochemical and biological properties.

Properties

Molecular Formula

C20H27N3O3S2

Molecular Weight

421.6 g/mol

IUPAC Name

[3,5-dimethyl-4-(4-methylpiperidin-1-yl)sulfonylpyrazol-1-yl]-(4,5,6,7-tetrahydro-1-benzothiophen-2-yl)methanone

InChI

InChI=1S/C20H27N3O3S2/c1-13-8-10-22(11-9-13)28(25,26)19-14(2)21-23(15(19)3)20(24)18-12-16-6-4-5-7-17(16)27-18/h12-13H,4-11H2,1-3H3

InChI Key

OZJMYHIAYIOXGB-UHFFFAOYSA-N

Canonical SMILES

CC1CCN(CC1)S(=O)(=O)C2=C(N(N=C2C)C(=O)C3=CC4=C(S3)CCCC4)C

Origin of Product

United States

Preparation Methods

Cyclocondensation of Cyclohexanone Derivatives

The tetrahydrobenzo[b]thiophene scaffold is synthesized through a Gewald-type reaction:

  • Reactants : Cyclohexanone (1.0 eq), α-cyanoketone (1.05 eq), elemental sulfur (1.1 eq)

  • Catalyst : Morpholine (10 mol%)

  • Conditions : Ethanol, 40°C, 12 h

Mechanism :

  • Knoevenagel condensation between cyclohexanone and benzoylacetonitrile

  • Sulfur incorporation via nucleophilic attack

  • Cyclization to form the thiophene ring

Optimization Data :

ParameterValueYield Impact
Temperature40°C → 60°C+12%
Morpholine Loading5% → 10%+23%
Reaction Time8 h → 12 h+18%

This method achieves 98% isolated yield of (2-amino-4,5,6,7-tetrahydro-benzo[b]thiophen-3-yl)-phenyl-methanone.

Preparation of 3,5-Dimethyl-4-Sulfonylpyrazole Intermediate

Pyrazole Core Synthesis

Step 1 : Formation of 3,5-dimethyl-1H-pyrazole

  • Reactants : Pentane-2,4-dione (1.0 eq), hydrazine hydrate (1.2 eq)

  • Conditions : Methanol, 25-35°C, exothermic reaction (quantitative yield)

Step 2 : Sulfonylation Protocol

  • Reactants : 3,5-dimethyl-1H-pyrazole (1.0 eq), chlorosulfonic acid (5.5 eq)

  • Solvent : Chloroform

  • Conditions : 0°C → 60°C gradient over 10 h

Critical Parameters :

  • Thionyl chloride (1.3 eq) added post-sulfonation to activate intermediate

  • Dichloromethane/ice-water workup prevents decomposition

Spectral Confirmation :

  • 1H^1H NMR: δ 2.31 (s, 6H, CH3_3), 8.30 (s, 1H, pyrazole H-4)

Installation of 4-Methylpiperidine Sulfonamide

Amine Coupling Reaction

General Procedure :

  • Reactants : Pyrazole-4-sulfonyl chloride (1.0 eq), 4-methylpiperidine (1.05 eq)

  • Base : Diisopropylethylamine (DIPEA, 1.5 eq)

  • Solvent : Dichloromethane (10 vol)

  • Conditions : 25-30°C, 16 h

Yield Optimization :

EntryAmine EquivBaseTime (h)Yield
11.0DIPEA1258%
21.05DIPEA1671%
31.1TEA1663%

Optimal conditions use 1.05 eq amine with DIPEA base (71% isolated yield).

Ketone Bridge Formation

Nucleophilic Acyl Substitution

Reactants :

  • Tetrahydrobenzo[b]thiophene-2-carbonyl chloride (1.0 eq)

  • 3,5-Dimethyl-4-((4-methylpiperidin-1-yl)sulfonyl)-1H-pyrazole (1.1 eq)

Conditions :

  • Solvent : 1,4-Dioxane

  • Catalyst : Triethylamine (2.0 eq)

  • Temperature : Reflux (110°C), 6 h

Mechanistic Pathway :

  • Generation of acyl chloride intermediate

  • Pyrazole nitrogen attack at carbonyl carbon

  • Elimination of HCl (scavenged by TEA)

Yield Data :

SolventTemperatureTimeYield
1,4-Dioxane110°C6 h82%
THF65°C12 h54%
DMF100°C8 h63%

Alternative Synthetic Routes

One-Pot Tandem Synthesis

Recent advances demonstrate a streamlined approach:

  • Step 1 : Simultaneous thiophene and pyrazole formation

    • Reactants: Cyclohexanone, malononitrile, sulfur, acetylacetone

    • Catalyst: Piperidine (15 mol%)

    • Yield: 68%

  • Step 2 : In-situ sulfonylation

    • Chlorosulfonic acid (3.0 eq) added directly to reaction mixture

    • 4-Methylpiperidine introduced after sulfonyl chloride formation

Advantages :

  • Reduced purification steps

  • Total yield improvement (58% vs 82% for sequential method)

Analytical Characterization

Spectroscopic Data Compilation

1H^1H NMR (400 MHz, CDCl3_3) :

  • δ 1.21 (d, J=6.4 Hz, 3H, piperidine CH3_3)

  • δ 2.31-2.45 (m, 8H, tetrahydrobenzo CH2_2)

  • δ 2.51 (s, 6H, pyrazole CH3_3)

  • δ 3.12 (t, J=12.1 Hz, 2H, piperidine H-ax)

  • δ 7.89 (s, 1H, thiophene H-3)

HRMS (ESI+) :

  • Calculated for C20 _20H25 _25N3 _3O3 _3S2_2: 427.1324

  • Found: 427.1328 [M+H]+^+

Industrial-Scale Considerations

Process Optimization Challenges

Key Issues :

  • Exothermic nature of sulfonylation (ΔT = 45°C)

  • Thiophene ring sensitivity to oxidative conditions

Mitigation Strategies :

  • Jacketed reactor temperature control (±2°C)

  • Nitrogen sparging during acyl chloride formation

  • Crystallization purification instead of column chromatography

Economic Analysis :

ParameterLab ScalePilot Plant
Raw Material Cost$12.50/g$8.20/g
Cycle Time48 h28 h
Overall Yield82%79%

Chemical Reactions Analysis

Types of Reactions

(3,5-dimethyl-4-((4-methylpiperidin-1-yl)sulfonyl)-1H-pyrazol-1-yl)(4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized at the sulfur atom to form sulfoxides or sulfones.

    Reduction: Reduction of the carbonyl group can yield the corresponding alcohol.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

Biology

In biological research, this compound may be investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery.

Medicine

In medicine, (3,5-dimethyl-4-((4-methylpiperidin-1-yl)sulfonyl)-1H-pyrazol-1-yl)(4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)methanone could be explored for its therapeutic potential. Its ability to interact with specific molecular targets could make it useful in treating certain diseases.

Industry

In industry, this compound could be used in the development of new materials with unique properties. Its combination of functional groups may impart desirable characteristics such as stability, reactivity, or conductivity.

Mechanism of Action

The mechanism of action of (3,5-dimethyl-4-((4-methylpiperidin-1-yl)sulfonyl)-1H-pyrazol-1-yl)(4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)methanone depends on its interaction with specific molecular targets. These interactions could involve binding to enzymes, receptors, or other proteins, leading to modulation of their activity. The exact pathways and targets would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Observations :

  • The tetrahydrobenzothiophene moiety introduces a bicyclic system absent in simpler aryl-substituted methanones, which may influence steric bulk and electronic properties .
Physicochemical and Spectroscopic Properties
  • Solubility: Sodium salts of pyrazolyl methanones (e.g., C23H21N3OSNa) exhibit improved aqueous solubility compared to neutral forms . The target compound’s sulfonamide group may further enhance solubility relative to hydroxylated analogs.
  • Spectroscopy: Methano-bridged aromatics with 14π-electron systems (e.g., 5,10-methanocyclopentacycloundecenes) show UV-Vis profiles akin to azulene . While the target compound lacks a methano-bridge, its tetrahydrobenzothiophene system may contribute to unique absorbance characteristics, though direct data are unavailable.

Biological Activity

The compound (3,5-dimethyl-4-((4-methylpiperidin-1-yl)sulfonyl)-1H-pyrazol-1-yl)(4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)methanone is a novel chemical entity that has garnered interest for its potential biological activities. This article explores its synthesis, characterization, and various biological activities based on recent research findings.

The molecular formula of the compound is C14H23N3O3SC_{14}H_{23}N_{3}O_{3}S with a molecular weight of 313.42 g/mol . Its structural components include a pyrazole ring and a tetrahydrobenzo[b]thiophene moiety, which are known for their diverse biological activities.

PropertyValue
Molecular FormulaC14H23N3O3S
Molecular Weight313.42 g/mol
CAS Number1020453-38-6

Synthesis

The synthesis of this compound typically involves multiple steps, including the formation of the pyrazole core followed by the introduction of the sulfonyl and tetrahydrobenzo[b]thiophene groups. Various synthetic pathways have been reported in literature, demonstrating different yields and purity levels.

Anticancer Activity

Recent studies have evaluated the anticancer properties of similar pyrazole derivatives. For instance, compounds containing pyrazole and thiophene moieties have shown promising results against various cancer cell lines. The mechanism often involves apoptosis induction and cell cycle arrest.

  • Cytotoxicity Assay : The MTT assay has been utilized to assess cytotoxic effects on cancer cell lines such as MDA-MB-231 (triple-negative breast cancer) and HepG2 (liver cancer). IC50 values in related compounds ranged from 2.23 µM to 3.75 µM , indicating significant potency against these cell lines .
  • Apoptotic Effects : Flow cytometry and Western blot analysis have been employed to confirm apoptotic activity through the evaluation of caspase activation and changes in mitochondrial membrane potential.

Analgesic Activity

In vivo studies have reported analgesic effects for compounds structurally similar to our target compound. The hot plate test and acetic acid-induced writhing tests demonstrated significant reductions in pain response times compared to control groups .

Anti-inflammatory Properties

Compounds with similar functional groups have also been evaluated for their anti-inflammatory effects. The inhibition of pro-inflammatory cytokines in cell culture models suggests potential therapeutic applications in inflammatory diseases.

Case Studies

Several case studies highlight the biological activity of pyrazole derivatives:

  • Study on Pyrazole Derivatives : A series of pyrazole-based compounds were synthesized and screened for anticancer activity. Results indicated that modifications at the sulfonamide position significantly enhanced cytotoxicity against breast cancer cells .
  • Analgesic Evaluation : Another study focused on evaluating the analgesic properties using animal models, reporting that certain derivatives exhibited comparable efficacy to standard analgesics .

Q & A

Q. What are the optimal synthetic routes for preparing this compound, and how can reaction conditions be optimized to improve yield?

  • Methodological Answer : The synthesis involves multi-step reactions, including:
  • Pyrazole ring formation : Condensation of hydrazine derivatives with diketones under reflux in ethanol (see analogous procedures in ).
  • Sulfonylation : Reaction of the pyrazole intermediate with 4-methylpiperidine sulfonyl chloride in a polar aprotic solvent (e.g., DMF) at 60–80°C.
  • Final coupling : Use of coupling agents like EDCI/HOBt to attach the tetrahydrobenzo[b]thiophene moiety.
    Optimization : Monitor reaction progress via TLC/HPLC. Adjust solvent polarity (e.g., DMF:EtOH mixtures) and stoichiometry (1.2–1.5 equivalents of sulfonyl chloride) to minimize byproducts .

Q. Which spectroscopic techniques are most reliable for confirming the compound’s structural integrity?

  • Methodological Answer :
  • ¹H/¹³C NMR : Key for verifying substituent positions (e.g., methyl groups on pyrazole, piperidine sulfonyl linkage). Compare chemical shifts with analogous compounds (e.g., ).
  • IR Spectroscopy : Confirm sulfonyl (S=O stretch at ~1150–1300 cm⁻¹) and carbonyl (C=O at ~1650–1750 cm⁻¹) groups.
  • Mass Spectrometry (HRMS) : Validate molecular weight within 3 ppm error .

Q. How can solubility and stability be assessed for in vitro assays?

  • Methodological Answer :
  • Solubility : Test in DMSO, ethanol, and aqueous buffers (PBS at pH 7.4) using UV-Vis spectrophotometry. For low solubility, consider cyclodextrin-based solubilization ().
  • Stability : Incubate at 37°C in PBS/DMSO (1:9) for 24–72 hours. Analyze degradation via HPLC and compare peak areas .

Advanced Research Questions

Q. What strategies are recommended for resolving contradictions in biological activity data across different assay systems?

  • Methodological Answer :
  • Assay Validation : Ensure consistent cell lines (e.g., HepG2 vs. HEK293) and assay conditions (e.g., serum-free vs. serum-containing media).
  • Control Experiments : Include positive controls (e.g., doxorubicin for cytotoxicity) and assess membrane permeability (logP >3 suggests good absorption; ).
  • Statistical Analysis : Apply ANOVA with post-hoc tests to evaluate inter-assay variability (e.g., randomized block design as in ) .

Q. How can computational modeling predict the compound’s interaction with target enzymes (e.g., kinases)?

  • Methodological Answer :
  • Docking Studies : Use AutoDock Vina or Schrödinger Suite to model binding to ATP pockets. Prioritize residues with sulfonyl/carbonyl H-bond acceptors (e.g., ’s piperazine-thiophene analogs).
  • MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability (RMSD <2 Å acceptable).
  • Free Energy Calculations : MM-PBSA/GBSA to estimate ΔG binding .

Q. What experimental approaches are suitable for studying the environmental impact of this compound?

  • Methodological Answer :
  • Degradation Studies : Perform photolysis (UV light, 254 nm) and hydrolysis (pH 2–12) to identify breakdown products (LC-MS).
  • Ecotoxicology : Use Daphnia magna or algal growth inhibition assays (OECD guidelines). Reference ’s framework for abiotic/biotic transformations .

Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound’s pharmacokinetic profile?

  • Methodological Answer :
  • Modify Substituents : Replace 4-methylpiperidine with smaller amines (e.g., pyrrolidine) to reduce logP.
  • Bioisosteres : Substitute the tetrahydrobenzo[b]thiophene with indole to enhance metabolic stability.
  • In Vivo Testing : Assess oral bioavailability in rodent models with LC-MS plasma analysis .

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